molecular formula C25H20ClN3O3 B13557915 (2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide

Cat. No.: B13557915
M. Wt: 445.9 g/mol
InChI Key: XZJJPYNIIWIOEP-XSFVSMFZSA-N
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Description

3-{2-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a cyano group, a chlorophenyl group, and an acetamidophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 2-chlorophenylmethanol with 2-bromophenylacetonitrile in the presence of a base such as potassium carbonate.

    Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-acetamidophenylboronic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.

    Final product formation: The final step involves the reaction of the coupled product with prop-2-enamide under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{2-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A similar compound with a cyano group and chlorophenyl group, used as an insecticide.

    Imidazole Derivatives: Compounds with similar structural features, studied for their antimicrobial and anticancer properties.

Uniqueness

3-{2-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C25H20ClN3O3/c1-17(30)28-21-10-12-22(13-11-21)29-25(31)20(15-27)14-18-6-3-5-9-24(18)32-16-19-7-2-4-8-23(19)26/h2-14H,16H2,1H3,(H,28,30)(H,29,31)/b20-14+

InChI Key

XZJJPYNIIWIOEP-XSFVSMFZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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